3-Bromo-5-hydroxy-4-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related bromobenzoic acid derivatives involves nucleophilic substitution reactions and reduction processes to yield hydroxy and methoxy derivatives. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives. Treatment of methoxy derivatives with hydrobromic acid yielded hydroxy compounds, which upon reduction gave the corresponding benzenetetraamines (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography. For instance, Schiff bases derived from 5-bromo-3-methoxysalicylaldehyde and other reagents have been characterized, revealing complex molecular geometries and interactions. Such studies provide insights into the molecular configurations and potential reactivity of bromo-hydroxy-methoxybenzoic acid derivatives (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical reactions involving bromo- and methoxy-substituents significantly affect the properties and reactivity of benzoic acid derivatives. For example, the presence of methoxy groups influences the strength of halogen bonds in bromobenzoic acid, impacting the material's crystal structure and potentially its chemical reactivity (Raffo, Marcolongo, Funes, Slep, Baggio, & Cukiernik, 2016).
Scientific Research Applications
Derivative Synthesis : It is used for generating alkoxy-, propylthio-, and amino-substituted derivatives, as well as for reducing hydroxy and methoxy derivatives to 1,2,3,4-benzenetetraamine (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).
Synthesis of Benzo[b]thiophene Derivatives : This compound is utilized in the synthesis of 7-methoxybenzo[b]thiophene and its derivatives (Rahman & Scrowston, 1983).
Substrate for Cross-Coupling Reactions : 2-bromo-3-hydroxybenzoate derivatives, which are closely related to 3-Bromo-5-hydroxy-4-methoxybenzoic acid, serve as substrates for Pd-catalyzed cross-coupling reactions, demonstrating their usefulness in convenient synthesis (Shinohara et al., 2014).
Intermediate in Chemical Synthesis : Methyl 4-bromo-2-methoxybenzoate, an intermediate in the synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, is used in various scientific research applications (Chen, 2008).
Affinity-Labeling Reagent : 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, a derivative, serves as an affinity-labeling reagent for catechol O-methyltransferase (COMT) and its action can be partially reversed by dithiothreitol (DTT) (Borchardt & Huber, 1982).
Derivatives of 4-hydroxybenzoic acid : It is a derivative of 4-hydroxybenzoic acid and its methyl and n-butyl esters, which are useful in research (Cavill, 1945).
Inhibition of Catechol O-methyltransferase : 5-substituted 3-hydroxy-4-methoxybenzoic acids, including 3-Bromo-5-hydroxy-4-methoxybenzoic acid, are potential inhibitors of rat liver catechol O-methyltransferase, suggesting their use in enzyme inhibition studies (Borchardt, Huber, & Houston, 1982).
Antioxidant Applications : Bromophenols from Rhodomela confervoides, which may include derivatives of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, show potential as natural antioxidants in food and/or pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
properties
IUPAC Name |
3-bromo-5-hydroxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPMZMJYQDNWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513191 | |
Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxy-4-methoxybenzoic acid | |
CAS RN |
52783-66-1 | |
Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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